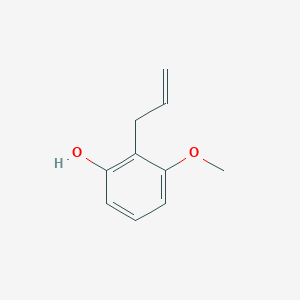

2-Allyl-3-methoxyphenol

描述

属性

分子式 |

C10H12O2 |

|---|---|

分子量 |

164.20 g/mol |

IUPAC 名称 |

3-methoxy-2-prop-2-enylphenol |

InChI |

InChI=1S/C10H12O2/c1-3-5-8-9(11)6-4-7-10(8)12-2/h3-4,6-7,11H,1,5H2,2H3 |

InChI 键 |

ZQPSHYPSWNKGNF-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC=CC(=C1CC=C)O |

产品来源 |

United States |

相似化合物的比较

Key Observations :

Co-elution Challenge: 2-Allyl-3-methoxyphenol and eugenol share identical RT and RI values (25.46 min, 1385), necessitating mass spectrometry (MS) for differentiation .

Concentration Trends: 2-Allyl-3-methoxyphenol is detected at trace levels (0.002 ppm) in only one sample, whereas eugenol and 2-Methoxy-4-vinylphenol appear in higher amounts. This may reflect differences in thermal stability or matrix interactions during coffee brewing.

Functional Group Impact: The allyl group in 2-Allyl-3-methoxyphenol may confer lower volatility compared to vinyl or ethyl substituents in analogs like 2-Methoxy-4-vinylphenol or 4-Ethyl-2-methoxyphenol, influencing extraction efficiency .

Research Implications and Limitations

- Sensory Role: The low concentration of 2-Allyl-3-methoxyphenol suggests a minor contribution to coffee flavor relative to eugenol or 2-Methoxy-4-vinylphenol. However, synergistic effects with other phenolics cannot be ruled out.

- Analytical Challenges: Co-elution with eugenol underscores the importance of advanced detection methods (e.g., high-resolution MS) for accurate quantification.

- Knowledge Gaps: Limited data on 2-Allyl-3-methoxyphenol’s bioactivity or industrial applications highlight the need for targeted studies.

常见问题

Q. Table 1: Key Spectral Signatures

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| -NMR | δ 5.1–5.3 (allyl protons) | |

| EI-MS | m/z 178 (M) | |

| IR | 3200 cm (O-H stretch) |

Advanced: How can computational methods predict the electronic properties of 2-Allyl-3-methoxyphenol?

Methodological Answer:

- Density Functional Theory (DFT): Use functionals like B3LYP/6-31G(d) to calculate HOMO-LUMO gaps, charge distribution, and electrostatic potential surfaces. This helps predict reactivity and interaction with biological targets .

- Molecular Dynamics (MD): Simulate solvation effects in polar solvents (e.g., water, ethanol) to study conformational stability .

- Correlation Energy Calculations: Apply Colle-Salvetti-type formulas to model electron correlation effects in phenolic systems .

Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

- Triangulation: Cross-validate data using multiple techniques (e.g., NMR, MS, X-ray crystallography) .

- Isotopic Labeling: Synthesize deuterated analogs (e.g., 2-Methoxy-d-phenol) to clarify ambiguous proton environments in NMR .

- Statistical Analysis: Apply multivariate methods to identify outliers or systematic errors in datasets .

Basic: What synthetic routes are available for 2-Allyl-3-methoxyphenol?

Methodological Answer:

Q. Table 2: Example Reaction Conditions

| Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Claisen Rearrangement | Allyl bromide, KCO, Δ | 39% | |

| Palladium Catalysis | Pd(OAc), DMF, 80°C | 60–75% |

Advanced: How can reaction conditions be optimized for synthesizing 2-Allyl-3-methoxyphenol derivatives?

Methodological Answer:

- DoE (Design of Experiments): Vary temperature, solvent polarity, and catalyst loading to maximize yield .

- Green Chemistry: Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

- In Situ Monitoring: Use HPLC or GC-MS to track intermediate formation and adjust reaction parameters dynamically .

Basic: What are the stability considerations for 2-Allyl-3-methoxyphenol under different storage conditions?

Methodological Answer:

- Light Sensitivity: Store in amber glass vials to prevent photodegradation of the phenolic moiety .

- Temperature: Keep at 2–8°C for long-term storage; avoid freezing to prevent phase separation .

- Oxygen Exposure: Use argon/vacuum sealing to inhibit oxidation of the allyl group .

Advanced: How does the substitution pattern (e.g., methoxy vs. hydroxy groups) affect biological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR): Compare analogs (e.g., 3-methoxy vs. 4-methoxy derivatives) in enzyme inhibition assays. For example, methoxy groups enhance lipophilicity and membrane permeability .

- Metabolic Studies: Use radiolabeled compounds (e.g., -methoxy) to track metabolic pathways in vitro .

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。